Spectroscopic data for 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one
Spectroscopic data for 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one
Introduction: The Imperative for Rigorous Structural Elucidation
In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is merely the first step. The unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one represents a class of N-aryl lactams, a privileged scaffold found in numerous biologically active compounds and functional materials.[1][2] Its unique substitution pattern—a sterically demanding tert-butyl group ortho to the nitrogen linkage and a bromine atom at the para position—necessitates a multi-faceted analytical approach for unambiguous characterization.
This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its spectral output. We will explore the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting a predictive framework that serves as a benchmark for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a small molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can generate a detailed map of the chemical environment of each atom.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
Theoretical Insight: The chemical shift (δ) of a proton is dictated by its local electronic environment; electron-withdrawing groups or anisotropic effects from nearby π-systems will "deshield" a proton, causing it to resonate at a higher chemical shift (further downfield).[3][4] Scalar coupling (J-coupling) between adjacent, non-equivalent protons results in the splitting of signals into multiplets, providing direct evidence of atomic connectivity.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
The structure of 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one presents several distinct proton environments:
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Aromatic Protons (Ar-H): The phenyl ring contains three protons. The proton ortho to the bromine (H-5') is expected to be a doublet. The proton meta to the bromine (H-3') will be a doublet of doublets due to coupling with both H-5' and H-6'. The proton ortho to the pyrrolidinone nitrogen and meta to the bromine (H-6') will also be a doublet. The steric hindrance from the tert-butyl group may cause some broadening or slight deviation in expected shifts.
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tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet. Its proximity to the aromatic ring will influence its exact shift.
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Pyrrolidinone Protons (-CH₂CH₂C(O)N-): The lactam ring contains three methylene groups. The protons on the carbon adjacent to the nitrogen (H-5) will likely be a triplet. The protons on the carbon adjacent to the carbonyl group (H-3) will also be a triplet. The protons at the H-4 position, being adjacent to two other methylene groups, are expected to appear as a multiplet (likely a quintet or a more complex pattern).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-3' | ~ 7.55 | dd | 1H |
| H-5' | ~ 7.40 | d | 1H |
| H-6' | ~ 7.20 | d | 1H |
| H-5 (N-CH₂) | ~ 3.85 | t | 2H |
| H-3 (O=C-CH₂) | ~ 2.60 | t | 2H |
| H-4 (-CH₂-) | ~ 2.15 | m | 2H |
| tert-Butyl (-C(CH₃)₃) | ~ 1.35 | s | 9H |
Note: Chemical shifts are predictive and can be influenced by solvent choice and concentration. The use of different solvents can alter the electronic environment and thus the chemical shifts observed.[5][6]
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 500 MHz NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16 scans.
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay (d1): 1-2 seconds.
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Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C NMR Spectroscopy: The Carbon Backbone
Theoretical Insight: ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear far downfield, while aliphatic carbons appear upfield.
Predicted ¹³C NMR Spectrum (126 MHz, CDCl₃):
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Carbonyl Carbon (C=O): The lactam carbonyl carbon is the most deshielded, appearing at the lowest field.
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine (C-Br) and the carbon bearing the nitrogen (C-N) will have characteristic shifts. The carbon attached to the tert-butyl group will also be distinct.
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Aliphatic Carbons: The four carbons of the tert-butyl group (quaternary and three methyls) and the three methylene carbons of the pyrrolidinone ring will each give a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~ 175.0 |
| C-1' (Ar C-N) | ~ 140.0 |
| C-2' (Ar C-tBu) | ~ 138.0 |
| C-4' (Ar C-Br) | ~ 118.0 |
| Aromatic C-H | ~ 125.0 - 132.0 (3 signals) |
| C-5 (N-CH₂) | ~ 49.0 |
| C-3 (O=C-CH₂) | ~ 31.0 |
| tert-Butyl (Quaternary C) | ~ 35.0 |
| tert-Butyl (Methyl C) | ~ 31.5 |
| C-4 (-CH₂-) | ~ 18.0 |
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
Theoretical Insight: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. A key validating feature for this molecule is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern where two peaks of roughly equal intensity are observed, separated by 2 m/z units (the [M+H]⁺ and [M+H+2]⁺ peaks).[7] This pattern is an unambiguous indicator of the presence of a single bromine atom.[8]
Predicted Mass Spectrum (ESI-QMS):
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Molecular Formula: C₁₄H₁₈BrNO
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Molecular Weight (using ⁷⁹Br): 295.07 g/mol
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Molecular Weight (using ⁸¹Br): 297.07 g/mol
We expect to see two major peaks in the mass spectrum corresponding to the protonated molecule:
| Ion | Predicted m/z | Relative Abundance | Comment |
| [M(⁷⁹Br)+H]⁺ | 296.08 | ~100% | Corresponds to the molecule containing the ⁷⁹Br isotope. |
| [M(⁸¹Br)+H]⁺ | 298.08 | ~98% | Corresponds to the molecule containing the ⁸¹Br isotope. |
Experimental Protocol: LC-MS (ESI)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.
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Instrumentation: Use a Liquid Chromatography system coupled to a Quadrupole Mass Spectrometer with an ESI source.[9][10]
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LC Conditions (for sample introduction):
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.
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Flow Rate: 0.5 mL/min.
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Injection Volume: 5 µL.
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-
MS Conditions:
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Ionization Mode: Positive ESI.
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Scan Range: m/z 100-500.
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Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300 °C.
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-
Data Analysis: Examine the resulting mass spectrum for the predicted [M+H]⁺ and [M+H+2]⁺ isotopic pattern.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Theoretical Insight: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. It is an excellent tool for quickly identifying the presence of key functional groups.
Predicted IR Spectrum:
The structure of 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one contains several IR-active functional groups that will give rise to characteristic absorption bands:
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C=O Stretch (Amide): A very strong and sharp absorption band is expected for the lactam carbonyl group. This is often the most prominent peak in the spectrum.
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C-H Stretches (Aliphatic & Aromatic): Aliphatic C-H stretches from the tert-butyl and pyrrolidinone groups will appear just below 3000 cm⁻¹. Aromatic C-H stretches will appear just above 3000 cm⁻¹.
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C=C Stretches (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the phenyl ring.
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C-N Stretch: The stretching vibration of the C-N bond in the lactam and the aryl-N bond will appear in the fingerprint region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong |
| Amide C=O Stretch | ~ 1690 | Very Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-N Stretch | 1350 - 1200 | Medium |
Visualizing the Analytical Workflow
A systematic approach is crucial for the complete and accurate characterization of a novel compound. The following workflow outlines the logical progression of experiments.
Sources
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- 2. BJOC - Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles [beilstein-journals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. academic.oup.com [academic.oup.com]
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- 7. chromatographyonline.com [chromatographyonline.com]
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- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]
